Cas no 1072952-27-2 ((2,6-Difluoropyridin-3-yl)boronic acid hydrate)
(2,6-Difluoropyridin-3-yl)boronic acid hydrate Chemical and Physical Properties
Names and Identifiers
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- (2,6-Difluoropyridin-3-yl)boronic acid hydrate
- 2,6-Difluoropyridine-3-boronic acid hydrate
- 2,5-DIFLUOROBENZYL ALCOHOL
- PC7033
-
- MDL: MFCD06657881
- Inchi: 1S/C5H4BF2NO2.H2O/c7-4-2-1-3(6(10)11)5(8)9-4;/h1-2,10-11H;1H2
- InChI Key: UROAWUNJFURWIY-UHFFFAOYSA-N
- SMILES: FC1C(B(O)O)=CC=C(N=1)F.O
Computed Properties
- Exact Mass: 177.04100
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
Experimental Properties
- PSA: 62.58000
- LogP: -1.02470
(2,6-Difluoropyridin-3-yl)boronic acid hydrate Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(2,6-Difluoropyridin-3-yl)boronic acid hydrate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC7033-250mg |
2,6-Difluoropyridine-3-boronic acid hydrate |
1072952-27-2 | 250mg |
£15.00 | 2025-02-21 | ||
| TRC | D447500-100mg |
2,6-Difluoropyridine-3-boronic acid hydrate |
1072952-27-2 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | D447500-250mg |
2,6-Difluoropyridine-3-boronic acid hydrate |
1072952-27-2 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | D447500-500mg |
2,6-Difluoropyridine-3-boronic acid hydrate |
1072952-27-2 | 500mg |
$87.00 | 2023-05-18 | ||
| TRC | D447500-1g |
2,6-Difluoropyridine-3-boronic acid hydrate |
1072952-27-2 | 1g |
$98.00 | 2023-05-18 | ||
| Matrix Scientific | 095557-1g |
(2,6-Difluoropyridin-3-yl)boronic acid hydrate, 95+% |
1072952-27-2 | 95+% | 1g |
$105.00 | 2023-09-10 | |
| Matrix Scientific | 095557-5g |
(2,6-Difluoropyridin-3-yl)boronic acid hydrate, 95+% |
1072952-27-2 | 95+% | 5g |
$278.00 | 2023-09-10 | |
| Matrix Scientific | 095557-10g |
(2,6-Difluoropyridin-3-yl)boronic acid hydrate, 95+% |
1072952-27-2 | 95+% | 10g |
$434.00 | 2023-09-10 | |
| abcr | AB232043-1 g |
2,6-Difluoropyridine-3-boronic acid hydrate |
1072952-27-2 | 1g |
€76.00 | 2023-04-27 | ||
| abcr | AB232043-5 g |
2,6-Difluoropyridine-3-boronic acid hydrate |
1072952-27-2 | 5g |
€178.00 | 2023-04-27 |
(2,6-Difluoropyridin-3-yl)boronic acid hydrate Suppliers
(2,6-Difluoropyridin-3-yl)boronic acid hydrate Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on (2,6-Difluoropyridin-3-yl)boronic acid hydrate
Introduction to (2,6-Difluoropyridin-3-yl)boronic Acid Hydrate (CAS No. 1072952-27-2)
(2,6-Difluoropyridin-3-yl)boronic acid hydrate, with the CAS number 1072952-27-2, is a versatile compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound is a derivative of pyridine, a six-membered aromatic heterocycle, with two fluorine atoms at the 2 and 6 positions and a boronic acid group at the 3 position. The presence of the boronic acid group makes this compound particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are widely used in the construction of complex molecular architectures.
The structure of (2,6-difluoropyridin-3-yl)boronic acid hydrate is characterized by its aromatic pyridine ring with electron-withdrawing fluorine substituents and a boronic acid moiety. The fluorine atoms at positions 2 and 6 contribute to the electronic properties of the molecule, making it more electron-deficient at the 3 position where the boronic acid group is attached. This electronic configuration enhances the reactivity of the boronic acid group in various coupling reactions, making it an ideal building block for synthesizing functional materials and bioactive molecules.
Recent studies have highlighted the potential of (2,6-difluoropyridin-3-yl)boronic acid hydrate in drug discovery and materials science. For instance, researchers have utilized this compound as a key intermediate in the synthesis of fluorescent sensors for detecting metal ions and small molecules. The fluorine substituents not only modulate the electronic properties of the molecule but also enhance its solubility and stability under physiological conditions, making it suitable for biomedical applications.
In addition to its role in organic synthesis, (2,6-difluoropyridin-3-yl)boronic acid hydrate has been explored for its potential in creating advanced materials such as organic semiconductors and light-emitting diodes (LEDs). The unique electronic properties of this compound enable it to act as an efficient electron transport layer in OLED devices, improving their performance and longevity. Furthermore, its ability to undergo various cross-coupling reactions allows for the creation of tailored materials with specific optical and electronic properties.
The synthesis of (2,6-difluoropyridin-3-yl)boronic acid hydrate typically involves multi-step processes that include fluorination of pyridine derivatives followed by functionalization with a boronic acid group. Recent advancements in catalytic methods have made these syntheses more efficient and scalable, reducing costs and improving yields. Researchers have also investigated alternative routes using microwave-assisted synthesis and continuous-flow reactors to further optimize the production process.
In terms of applications, (2,6-difluoropyridin-3-yl)boronic acid hydrate has found use in click chemistry reactions due to its ability to participate in both palladium-catalyzed couplings and other transition-metal-free reactions. Its compatibility with a wide range of coupling partners makes it a valuable tool for constructing diverse libraries of compounds for high-throughput screening in drug discovery.
The latest research on this compound has focused on its application in sustainable chemistry. For example, scientists have developed methods to utilize renewable feedstocks for synthesizing derivatives of (2,6-difluoropyridin-3-yl)boronic acid hydrate, reducing reliance on petrochemicals. Additionally, studies have explored its role in catalytic cycles where it acts as both a substrate and a catalyst precursor, opening new avenues for green chemical processes.
In conclusion, (2,6-difluoropyridin-3-yl)boronic acid hydrate (CAS No. 1072952-27-) is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical properties make it an indispensable tool in organic synthesis, materials science, and drug discovery. As research continues to uncover new applications and optimize synthetic methods, this compound is poised to play an increasingly important role in advancing modern chemistry.
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